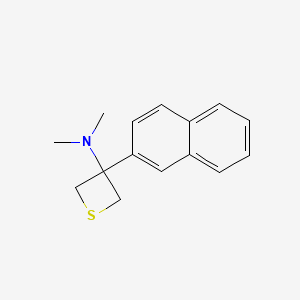
N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: is a chemical compound characterized by its unique structure, which includes a naphthalene ring, a thietan ring, and two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine typically involves the following steps:
Naphthalene Derivative Preparation: : The starting material, naphthalene, undergoes a series of reactions to introduce the necessary functional groups.
Thietan Ring Formation: : The thietan ring is formed through a cyclization reaction, often involving sulfur-containing reagents.
Amination and Methylation:
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions at different positions of the naphthalene ring or thietan ring can produce a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used as a probe to study biological systems and interactions.
Medicine: : Potential therapeutic applications are being explored, including its use as a drug candidate.
Industry: : It can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparación Con Compuestos Similares
N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: can be compared with other similar compounds, such as:
N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
N,N-dimethylethylenediamine
This compound is unique due to its thietan ring, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
72000-05-6 |
|---|---|
Fórmula molecular |
C15H17NS |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine |
InChI |
InChI=1S/C15H17NS/c1-16(2)15(10-17-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3 |
Clave InChI |
VFEOMGQQESHIDT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CSC1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



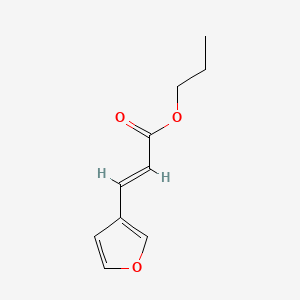
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
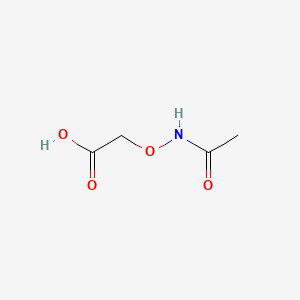
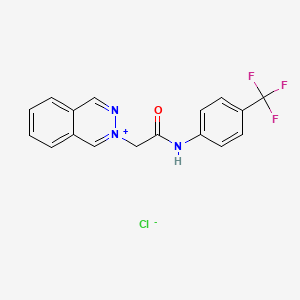

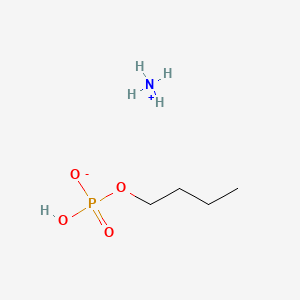
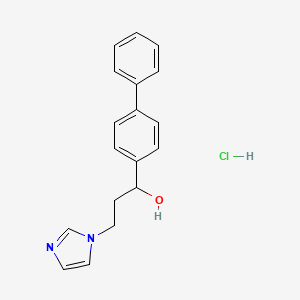
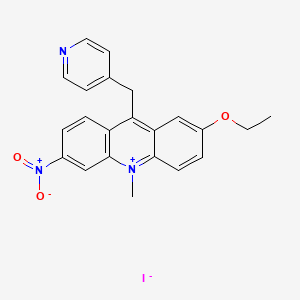
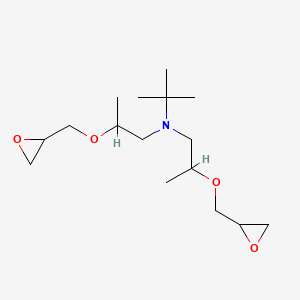
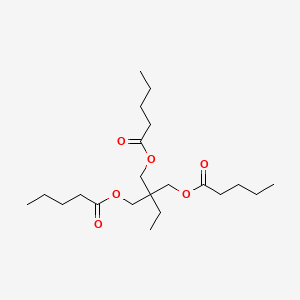
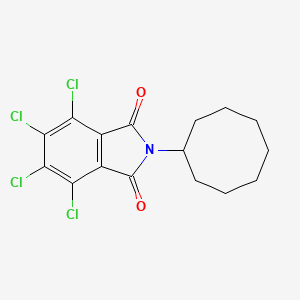
![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)
